![molecular formula C27H24N4O3 B11231371 N-benzyl-N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}acetamide](/img/structure/B11231371.png)
N-benzyl-N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex heterocyclic molecule with a fascinating structure. Let’s break it down:
N-benzyl: The benzyl group (C₆H₅CH₂-) is attached to the nitrogen atom.
Indole moiety: The indole ring (2,3-dihydro-1H-indol-1-yl) is embedded within the structure.
Quinoxaline ring: The quinoxaline ring (3,4-dihydroquinoxalin-2-yl) adds another layer of complexity.
Acetamide group: The acetamide functional group (-CONH₂) completes the compound.
Preparation Methods
Synthetic Routes:
Fischer Indole Synthesis: One approach involves constructing the indole moiety.
Quinoxaline Synthesis: The quinoxaline ring can be synthesized using various methods, such as condensation reactions between 1,2-diamines and α-diketones.
Industrial Production:
Industrial-scale production methods may involve multistep syntheses, purification, and optimization to achieve high yields.
Chemical Reactions Analysis
Oxidation/Reduction: Depending on the functional groups, N-benzyl-N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}acetamide can undergo oxidation or reduction reactions.
Substitution: The benzyl group can participate in substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired modifications.
Major Products: These reactions could yield derivatives with altered pharmacological properties.
Scientific Research Applications
Antibacterial Activity: Some indole derivatives exhibit antibacterial properties.
Antioxidant Properties: Although not directly studied for this compound, indole derivatives often possess antioxidant potential.
Plant Hormone Analogs: Indole-3-acetic acid, a natural plant hormone, is structurally related to indole derivatives.
Mechanism of Action
Targets: Investigate which cellular components (enzymes, receptors, etc.) interact with this compound.
Pathways: Explore the signaling pathways affected by N-benzyl-N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}acetamide.
Comparison with Similar Compounds
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related indole derivatives, such as indole-3-acetic acid and other quinoxalines.
Properties
Molecular Formula |
C27H24N4O3 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
N-benzyl-N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-oxoquinoxalin-2-yl]acetamide |
InChI |
InChI=1S/C27H24N4O3/c1-19(32)30(17-20-9-3-2-4-10-20)26-27(34)31(24-14-8-6-12-22(24)28-26)18-25(33)29-16-15-21-11-5-7-13-23(21)29/h2-14H,15-18H2,1H3 |
InChI Key |
LNFDGGKLKRDTGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC1=CC=CC=C1)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N4CCC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(1-benzofuran-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3,4-trifluorophenyl)acetamide](/img/structure/B11231300.png)
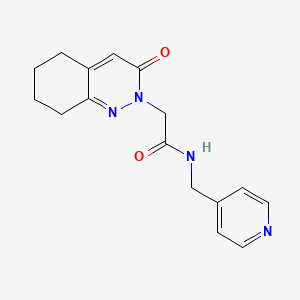
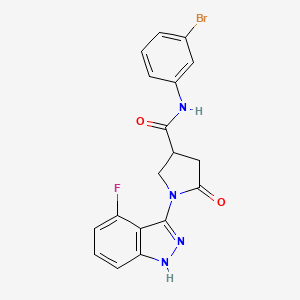
![N-(4-chloro-2-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]-7-methyl-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231318.png)
![6-Allyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]-6H-dibenzo[C,E][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B11231326.png)
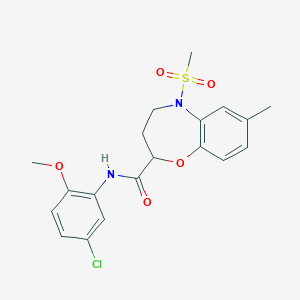
![N-(4-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylacetamide](/img/structure/B11231335.png)
![N-(3-acetylphenyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11231344.png)
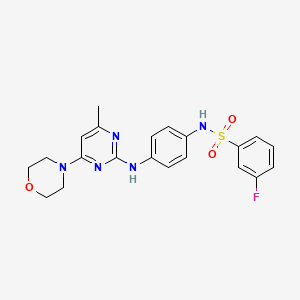
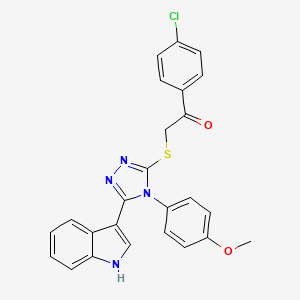
![2'-(2-methoxyethyl)-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11231352.png)
![N-(2-methoxybenzyl)-7-methyl-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11231356.png)
![3-(imidazo[1,2-a]pyridin-2-ylmethyl)-5,7-dimethyl-1-phenylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11231363.png)
![2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B11231366.png)
